molecular formula C13H16ClF2N3 B12229777 (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12229777
M. Wt: 287.73 g/mol
InChI Key: HWAPOXLWZURNNA-UHFFFAOYSA-N
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Description

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of a fluorobenzyl group and a pyrazolylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.

    Coupling of the pyrazole and fluorobenzyl groups: This is usually done through a reductive amination reaction, where the pyrazole derivative is reacted with the fluorobenzylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorobenzyl){[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}amine
  • (4-bromobenzyl){[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}amine
  • (4-methylbenzyl){[1-(2-methylethyl)-1H-pyrazol-5-yl]methyl}amine

Uniqueness

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c14-6-8-18-13(5-7-17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H

InChI Key

HWAPOXLWZURNNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NN2CCF)F.Cl

Origin of Product

United States

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